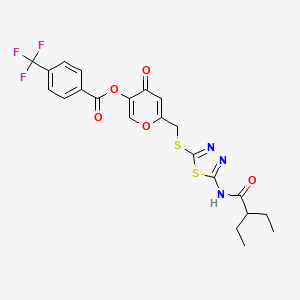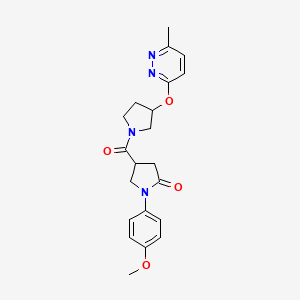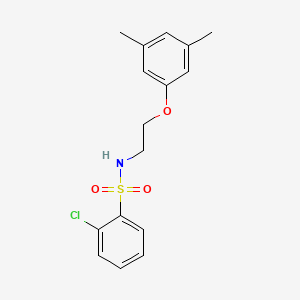
2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide” is a chemical compound with the CAS Number: 1183187-37-2 . It has a molecular weight of 255.74 . The IUPAC name for this compound is 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18ClNO2/c1-10-6-11(2)8-12(7-10)17-5-4-15(3)13(16)9-14/h6-8H,4-5,9H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Biological Potential
Research has focused on synthesizing various derivatives of N-dimethylphenyl substituted N-ethyl/benzyl-4-chlorobenzenesulfonamide, including 2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide. These compounds have been evaluated for their biological potential, particularly their antibacterial and enzyme inhibition properties against lipoxygenase and chymotrypsin enzymes. The studies demonstrate moderate to good activities of these compounds in biological contexts (Aziz‐ur‐Rehman et al., 2014).
Antibacterial and Enzyme Inhibition Properties
Further exploration into N-(2,3-dimethylphenyl)benzenesulfonamide derivatives has shown significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. These derivatives also demonstrate notable α-glucosidase enzyme inhibition, suggesting potential for therapeutic applications (Abbasi et al., 2016).
Structural and Molecular-Electronic Analysis
There has been a synthesis and detailed structural analysis of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, closely related to 2-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide. This study provides insight into the molecular-electronic structure and kinetic properties, which are crucial for understanding the behavior and potential applications of these compounds (Rublova et al., 2017).
Potential in Antioxidant and Cholinesterase Inhibition
Research on sulfonamide hybrids incorporating triazine motifs has shown that these compounds exhibit antioxidant properties and inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. These properties indicate potential applications in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-12-9-13(2)11-14(10-12)21-8-7-18-22(19,20)16-6-4-3-5-15(16)17/h3-6,9-11,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTAOFOBGDWOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2428458.png)
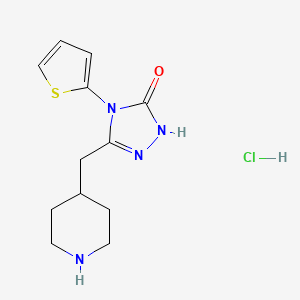
![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2428461.png)

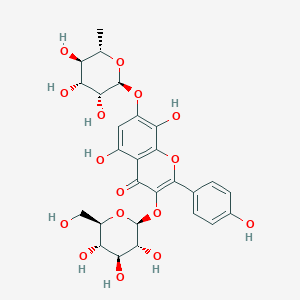

![2-(3,4-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2428470.png)

